molecular formula C9H18N2O4S B2403289 Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate CAS No. 2567498-52-4

Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate

Cat. No.: B2403289
CAS No.: 2567498-52-4
M. Wt: 250.31
InChI Key: CZWUXRABLCITLO-KNVOCYPGSA-N
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Description

Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate is a chemical compound known for its unique structure and properties It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a sulfamoylcyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-sulfamoylcyclobutyl)carbamate typically involves the protection of amines using carbamate groups. One common method is the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction proceeds under mild conditions, often at room temperature, to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-sulfamoylcyclobutyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(3-sulfamoylcyclopropyl)carbamate
  • Tert-butyl N-(3-sulfamoylcyclohexyl)carbamate
  • Tert-butyl N-(3-sulfamoylcyclopentyl)carbamate

Uniqueness

Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required.

Properties

IUPAC Name

tert-butyl N-(3-sulfamoylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUXRABLCITLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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